molecular formula C5H4Cl2F4O2 B14604364 Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester CAS No. 57878-44-1

Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester

Cat. No.: B14604364
CAS No.: 57878-44-1
M. Wt: 242.98 g/mol
InChI Key: CFSFZLRVXSSVBM-UHFFFAOYSA-N
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Description

Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester is a chemical compound with the molecular formula C5H4Cl2F4O2 This compound is an ester derivative of acetic acid, where the hydrogen atoms in the acetic acid molecule are replaced by dichloro and tetrafluoropropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester typically involves the esterification of dichloroacetic acid with 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester is unique due to the presence of both dichloro and tetrafluoropropyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that require stability and reactivity under certain conditions .

Properties

CAS No.

57878-44-1

Molecular Formula

C5H4Cl2F4O2

Molecular Weight

242.98 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl 2,2-dichloroacetate

InChI

InChI=1S/C5H4Cl2F4O2/c6-2(7)3(12)13-1-5(10,11)4(8)9/h2,4H,1H2

InChI Key

CFSFZLRVXSSVBM-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)F)(F)F)OC(=O)C(Cl)Cl

Origin of Product

United States

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